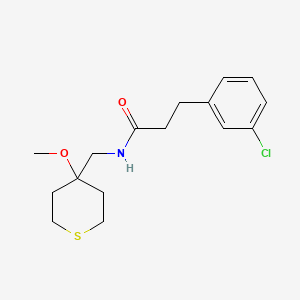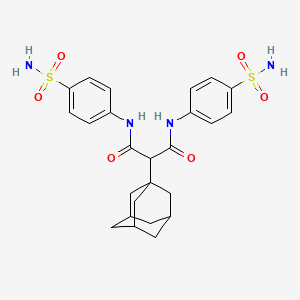![molecular formula C26H26N2O5S B2365901 2-(Naphthalen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899740-20-6](/img/structure/B2365901.png)
2-(Naphthalen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Naphthalen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C26H26N2O5S and its molecular weight is 478.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Applications
Synthesized pyrazoline derivatives, including structures with naphthalene and pyrazine components, have been evaluated for their anticonvulsant properties. Compounds demonstrated appreciable activity in maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests, suggesting potential for the development of new anticonvulsant agents (Bhandari, Tripathi, & Saraf, 2013).
Antibacterial Activity
Pyrazoline derivatives, particularly those incorporating naphthalene and furan moieties, have shown promising in vitro antibacterial activity. These compounds were effective against both Gram-positive and Gram-negative bacteria, indicating potential as novel antibacterial agents (Rani, Yusuf, Khan, Sahota, & Pandove, 2015).
Anticancer Evaluation
Derivatives involving naphthalene structures have been synthesized and evaluated for their anticancer properties. The studies highlight the potential of these compounds in developing new therapeutic agents for cancer treatment (Gouhar & Raafat, 2015).
Heterocyclic Synthesis
Research into the synthesis of naphthalene derivatives, including those with pyrazine moieties, contributes to the broader field of heterocyclic chemistry. These compounds have varied applications in medicinal chemistry, demonstrating the versatility of naphthalene-based structures in synthesizing biologically active molecules (Elagamey, El‐Taweel, Khodeir, & Elnagdi, 1993).
Toxicity and Antioxidant Activity
The toxicity and antioxidant activities of pyrazoline derivatives, including naphthalene components, have been assessed. These studies are essential for understanding the safety and potential therapeutic benefits of these compounds (Jasril, Teruna, Aisyah, Nurlaili, & Hendra, 2019).
Properties
IUPAC Name |
2-naphthalen-2-ylsulfonyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-31-23-16-20(17-24(32-2)26(23)33-3)25-22-9-6-12-27(22)13-14-28(25)34(29,30)21-11-10-18-7-4-5-8-19(18)15-21/h4-12,15-17,25H,13-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJHPOPRUMQLFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2365819.png)
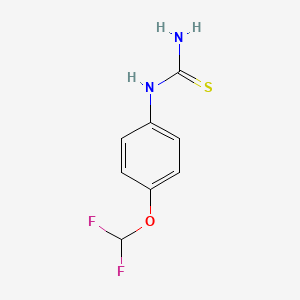
![5-bromo-2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2365823.png)
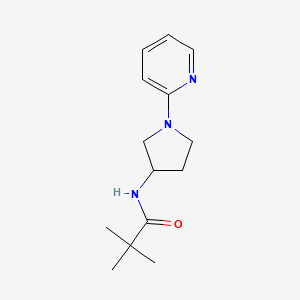
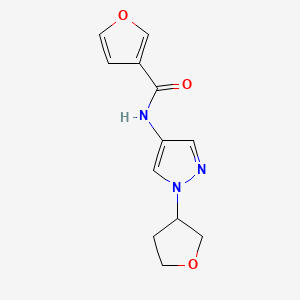
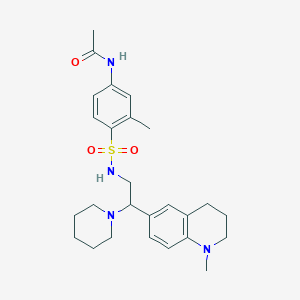
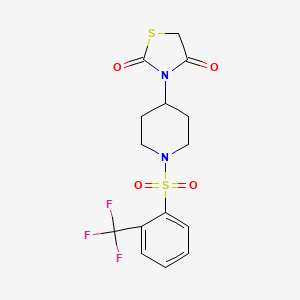
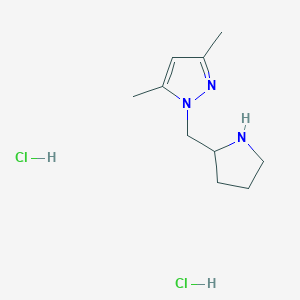
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2365831.png)
![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2365833.png)
